molecular formula C13H25NO4 B1232462 Hexanoylcarnitine CAS No. 6418-78-6

Hexanoylcarnitine

Cat. No. B1232462
CAS RN: 6418-78-6
M. Wt: 259.34 g/mol
InChI Key: VVPRQWTYSNDTEA-UHFFFAOYSA-N
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Description

Hexanoylcarnitine, also known as caproylcarnitine, is an acylcarnitine . Acylcarnitines are the product of the conjugation of carnitine with acyl-coenzyme A, which allows the transport of fatty acids across mitochondrial membranes .


Synthesis Analysis

This compound is an intermediate product of fatty acid oxidation . It is closely associated with the occurrence of diabetic cardiomyopathy (DCM) . In a study, plasma samples from both groups were analyzed by high throughput metabolomics and cluster heat map using mass spectrometry .


Molecular Structure Analysis

This compound has a molecular formula of C13H25NO4 . Its average mass is 259.342 Da and its monoisotopic mass is 259.178345 Da .


Chemical Reactions Analysis

This compound is the product of the conjugation of carnitine with acyl-coenzyme A . This allows the transport of fatty acids across mitochondrial membranes .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C13H25NO4 . Its average mass is 259.342 Da and its monoisotopic mass is 259.178345 Da . It is an off-white to light yellow solid .

Scientific Research Applications

Metabolic and Genetic Research

Hexanoylcarnitine plays a significant role in metabolic and genetic research. A study by König et al. (2022) used exome-wide association studies (ExWAS) to explore the associations of metabolites, including this compound, with genetic variants. This research provides insights into the genetic underpinnings of diseases and traits related to these metabolites (König et al., 2022).

Plant Science and Pathogen Resistance

Hexanoic acid, closely related to this compound, is studied for its role in plant defense mechanisms. Llorens et al. (2016) found that hexanoic acid induces resistance in plants against various pathogens and alters the plant's metabolic profile. This research is crucial in understanding how plants can be fortified against diseases (Llorens et al., 2016).

Neurological Applications

Acylcarnitines, including this compound, are studied for their potential therapeutic applications in neurological diseases. Jones et al. (2010) noted that acylcarnitines might play roles in neuroprotection and could be beneficial in treating various neurological disorders. Their study underscores the multifaceted roles of acylcarnitines in brain health (Jones et al., 2010).

Diabetes and Metabolic Disorders

This compound has been associated with gestational diabetes and type 2 diabetes. A study by Batchuluun et al. (2018) showed that elevated levels of medium-chain acylcarnitines, such as this compound, are linked with these conditions. This finding is critical for understanding the metabolic changes in diabetes and for potential therapeutic interventions (Batchuluun et al., 2018).

Mitochondrial Biomarkers

This compound is also relevant in the context of mitochondrial function and diseases. McCann et al. (2021) highlighted the importance of acylcarnitines as mitochondrial biomarkers, which can be used to diagnose and monitor various disorders, including those affecting mitochondrial metabolism (McCann et al., 2021).

Biochemical Analysis Techniques

The study of this compound also involves the development of analytical techniques. Osorio et al. (2003) described methods for analyzing acylcarnitines, including this compound, in the context of mitochondrial β-oxidation defects. This research contributes to the diagnostic tools available for metabolic disorders (Osorio et al., 2003).

Therapeutic Potential and Drug Targets

Dambrova et al. (2022) conducted a comprehensive review of acylcarnitines, discussing their roles as biomarkers, therapeutic agents, and potential drug targets. This work underscores the broad applications of this compound and related compounds in pharmacology and medicine (Dambrova et al., 2022).

Safety and Hazards

Hexanoylcarnitine is harmful if swallowed and may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

3-hexanoyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPRQWTYSNDTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50982706
Record name 3-(Hexanoyloxy)-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50982706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6418-78-6
Record name Hexanoylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6418-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hexanoyloxy)-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50982706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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